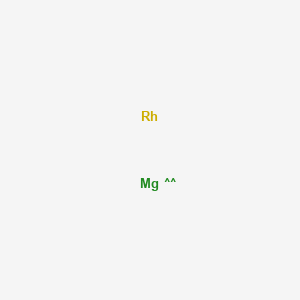
Magnesium--rhodium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–rhodium (1/1) is a compound consisting of magnesium and rhodium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Magnesium is known for its lightweight and high reactivity, while rhodium is a rare and valuable metal with excellent catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium–rhodium (1/1) can be synthesized through various methods, including transmetalation and ion exchange. Transmetalation involves the transfer of carbon ligands from one metal to another, which is a fundamental reaction in organometallic chemistry . Ion exchange methods are also used for the separation and removal of noble metal ions, which can be applied to the synthesis of magnesium–rhodium compounds .
Industrial Production Methods: Industrial production of magnesium–rhodium (1/1) typically involves the use of high-purity magnesium and rhodium precursors. The reaction conditions are carefully controlled to ensure the formation of the desired compound. Techniques such as chemical vapor deposition and electrochemical methods may also be employed to produce magnesium–rhodium (1/1) on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Magnesium–rhodium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, magnesium reacts readily with acids to form magnesium ions and hydrogen gas . Rhodium, on the other hand, is known for its catalytic properties and can participate in a wide range of reactions, including hydrogenation and oxidation.
Common Reagents and Conditions: Common reagents used in reactions involving magnesium–rhodium (1/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For instance, magnesium reacts with hydrochloric acid to form magnesium chloride and hydrogen gas .
Major Products Formed: The major products formed from reactions involving magnesium–rhodium (1/1) depend on the specific reaction conditions and reagents used. For example, the reaction of magnesium with oxygen forms magnesium oxide, while the reaction with nitrogen forms magnesium nitride . Rhodium can form various organometallic compounds and complexes, which are valuable in catalytic applications.
Scientific Research Applications
Magnesium–rhodium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation . In biology and medicine, magnesium–rhodium compounds are studied for their potential therapeutic effects and as imaging agents. In industry, magnesium–rhodium is used in the production of high-performance materials and coatings due to its excellent catalytic and mechanical properties .
Mechanism of Action
The mechanism of action of magnesium–rhodium (1/1) involves its interaction with molecular targets and pathways. Magnesium plays a crucial role in various physiological processes, including enzyme activation, ion transport, and muscle contraction . Rhodium, as a catalyst, facilitates chemical reactions by lowering the activation energy and increasing the reaction rate. The combination of magnesium and rhodium in a 1:1 ratio enhances the overall reactivity and catalytic efficiency of the compound.
Comparison with Similar Compounds
Magnesium–rhodium (1/1) can be compared with other similar compounds, such as magnesium–palladium and magnesium–platinum. These compounds also exhibit catalytic properties and are used in various applications. magnesium–rhodium (1/1) is unique due to its specific combination of magnesium’s lightweight and high reactivity with rhodium’s excellent catalytic properties . This makes it particularly valuable in applications requiring both high reactivity and catalytic efficiency.
List of Similar Compounds:- Magnesium–palladium
- Magnesium–platinum
- Magnesium–nickel
- Magnesium–cobalt
Properties
CAS No. |
66103-54-6 |
|---|---|
Molecular Formula |
MgRh |
Molecular Weight |
127.211 g/mol |
IUPAC Name |
magnesium;rhodium |
InChI |
InChI=1S/Mg.Rh |
InChI Key |
XAMRLWSDELCBQG-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

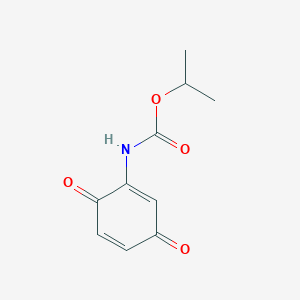
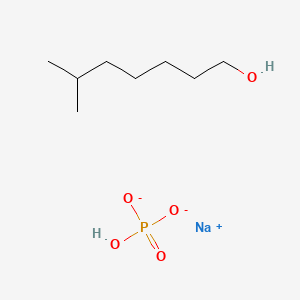
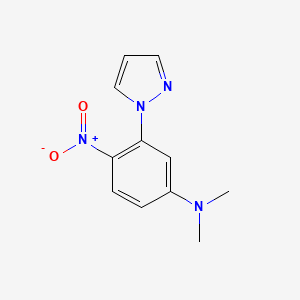
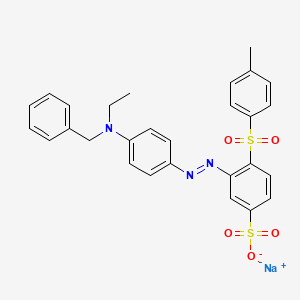
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

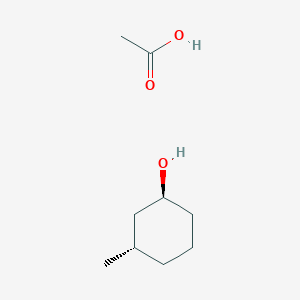
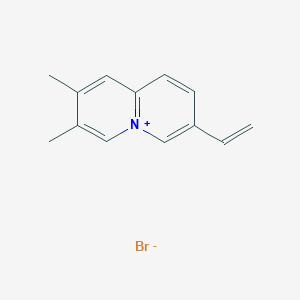
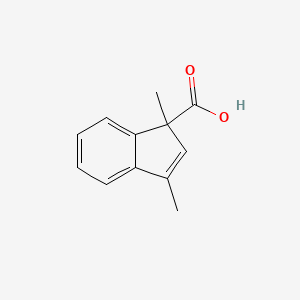
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
